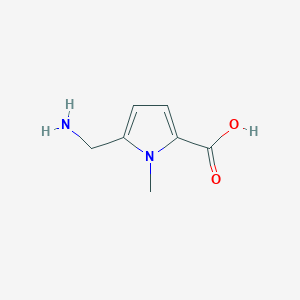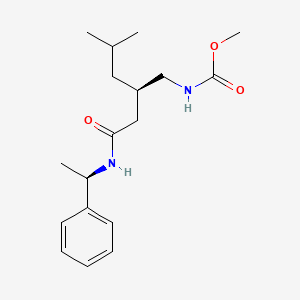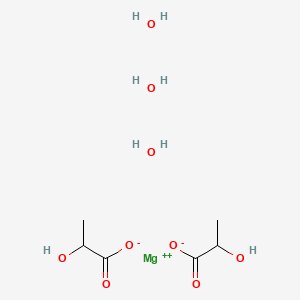
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves multiple steps, including the dehydrogenation and esterification of precursor compounds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize reaction efficiency and product yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is utilized in various scientific research fields, including:
Chemistry: As a chemical intermediate in the synthesis of complex molecules.
Biology: In studies related to enzyme inhibition and metabolic pathways.
Medicine: As a pharmaceutical impurity for quality control and drug development.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester include:
Finasteride: A well-known 5-alpha-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5-alpha-reductase inhibitor with a broader spectrum of activity compared to finasteride.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique properties and applications in research and industry .
Properties
CAS No. |
104214-18-8 |
|---|---|
Molecular Formula |
C₂₀H₂₉NO₃ |
Molecular Weight |
331.45 |
Synonyms |
(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester; Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)


![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)

